molecular formula C16H17ClN4O5 B14201249 N-[(4-Chlorophenyl)carbamoyl]-2'-deoxycytidine CAS No. 922713-76-6

N-[(4-Chlorophenyl)carbamoyl]-2'-deoxycytidine

Cat. No.: B14201249
CAS No.: 922713-76-6
M. Wt: 380.78 g/mol
InChI Key: RQDBTIVRPVYYSR-OUCADQQQSA-N
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Description

N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine is a synthetic compound characterized by the presence of a chlorophenyl group attached to a carbamoyl moiety, which is further linked to a 2’-deoxycytidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine typically involves the reaction of 2’-deoxycytidine with 4-chlorophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification is achieved through large-scale chromatography or crystallization processes.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of N-[(4-Chlorophenyl)carbamoyl]-2’-deoxyuridine.

    Reduction: Formation of N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine derivatives with reduced functional groups.

    Substitution: Formation of substituted N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine derivatives.

Scientific Research Applications

N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for investigating DNA interactions.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine involves its interaction with cellular targets such as enzymes and DNA. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes. These interactions can lead to the inhibition of cell growth and proliferation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine can be compared with other similar compounds such as:

    N-[(4-Chlorophenyl)carbamoyl]butanoic acid: Similar in structure but with a butanoic acid moiety instead of a deoxycytidine.

    N-[(4-Chlorophenyl)carbamoyl]glycine: Contains a glycine moiety instead of a deoxycytidine.

    Diflubenzuron: A benzoylurea insecticide with a similar carbamoyl group but different overall structure and application.

The uniqueness of N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine lies in its specific structure, which combines the properties of a chlorophenyl group and a deoxycytidine, providing distinct chemical and biological activities.

Properties

CAS No.

922713-76-6

Molecular Formula

C16H17ClN4O5

Molecular Weight

380.78 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]urea

InChI

InChI=1S/C16H17ClN4O5/c17-9-1-3-10(4-2-9)18-15(24)19-13-5-6-21(16(25)20-13)14-7-11(23)12(8-22)26-14/h1-6,11-12,14,22-23H,7-8H2,(H2,18,19,20,24,25)/t11-,12+,14+/m0/s1

InChI Key

RQDBTIVRPVYYSR-OUCADQQQSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)NC3=CC=C(C=C3)Cl)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)NC(=O)NC3=CC=C(C=C3)Cl)CO)O

Origin of Product

United States

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